2-Ethoxyphenethylamine

Übersicht

Beschreibung

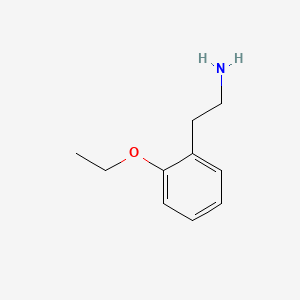

2-Ethoxyphenethylamine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, where an ethoxy group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethoxyphenethylamine can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with nitroethane in the presence of a base to form 2-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-ethoxyphenylacetonitrile. This process typically requires a metal catalyst, such as palladium on carbon, under high-pressure hydrogen gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxyphenethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of secondary amines or other reduced derivatives.

Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-Ethoxybenzaldehyde or 2-ethoxybenzoic acid.

Reduction: Secondary amines or fully reduced hydrocarbons.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-Ethoxyphenethylamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-ethoxyphenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

2-Ethoxyphenethylamine can be compared with other phenethylamine derivatives, such as:

Phenethylamine: The parent compound, which lacks the ethoxy group.

2-Methoxyphenethylamine: Similar structure but with a methoxy group instead of an ethoxy group.

3,4-Methylenedioxyphenethylamine: Contains a methylenedioxy group attached to the benzene ring.

Uniqueness

The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Biologische Aktivität

2-Ethoxyphenethylamine (2-EPEA) is a compound belonging to the phenethylamine class, which has garnered attention for its potential biological activities. This article provides an overview of the compound's biological activity, including its interactions with various receptors, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group attached to the phenethylamine backbone. Its chemical structure can be represented as follows:

1. Receptor Interactions

2-EPEA exhibits significant binding affinity for various neurotransmitter receptors, particularly in the context of serotonergic and dopaminergic systems. Research indicates that it interacts with:

- 5-HT Receptors : It shows moderate to high affinity for the 5-HT2A receptor, which is implicated in mood regulation and psychedelic effects. The binding affinities for related compounds have been reported in the range of .

- Dopaminergic Receptors : Similar to other phenethylamines, 2-EPEA may influence dopamine pathways, which are crucial for reward and motivation processes .

2. Pharmacological Effects

The pharmacological profile of 2-EPEA suggests several potential effects:

Case Studies and Experimental Data

Several studies have explored the biological activity of 2-EPEA and related compounds. Below is a summary table highlighting key findings from diverse research sources:

Q & A

Q. Basic: What are the recommended methods for synthesizing and characterizing 2-Ethoxyphenethylamine in academic research?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination, depending on precursor availability. For example, reacting 2-ethoxyphenethyl bromide with ammonia under controlled pH and temperature (e.g., 60°C, anhydrous ethanol solvent) can yield the target compound . Characterization should include:

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water (70:30) as mobile phase .

- Structural Confirmation : NMR (¹H and ¹³C) to verify ethoxy group placement and amine proton signals; FT-IR for amine (-NH₂) and ether (C-O-C) stretching frequencies .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 180.138) .

Q. Basic: What safety protocols should be prioritized during handling and storage of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Impervious nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis or weighing; ensure workspace airflow exceeds 0.5 m/s .

- Storage : Store in airtight, light-resistant containers at 2–8°C, segregated from acids and oxidizers (e.g., HNO₃, KMnO₄) .

- Spill Management : Absorb with silica gel or diatomaceous earth; neutralize residues with 5% acetic acid before disposal .

Q. Advanced: How can researchers resolve contradictions in pharmacological data for this compound?

Methodological Answer:

Contradictions (e.g., conflicting receptor-binding affinities) require:

- Dose-Response Replication : Test across multiple concentrations (e.g., 1 nM–100 µM) in triplicate to confirm EC₅₀/IC₅₀ values .

- Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays for GPCR activity) .

- Batch Analysis : Compare results across independently synthesized batches to rule out impurities (≥98% purity by HPLC) .

- Computational Modeling : Dock the compound into receptor crystal structures (e.g., 5-HT₂A) to predict binding modes vs. experimental data .

Q. Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Variable Modification : Systematically alter substituents (e.g., ethoxy → methoxy, halogenation at C4) and assess impacts on:

- Control Groups : Include parent compound (this compound) and known analogs (e.g., 2-Methoxyphenethylamine) for benchmarking .

- Statistical Design : Use factorial analysis (e.g., ANOVA) to isolate effects of substituent position vs. electronic properties .

Q. Basic: Which analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate at pH 9–10 to isolate the compound from plasma .

- Quantification :

- LC-MS/MS : MRM transitions (e.g., 180.1 → 107.1) with deuterated internal standards (e.g., this compound-d₅) .

- Validation Parameters : Include linearity (R² > 0.99), recovery (≥80%), and LOQ (≤1 ng/mL) per ICH guidelines .

Q. Advanced: How can researchers ethically address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. intraperitoneal administration in rodents) and metabolite formation (e.g., hepatic N-oxidation) .

- Species-Specific Factors : Compare receptor isoform expression (e.g., human vs. murine 5-HT receptors) via qPCR .

- Ethical Compliance : Adhere to institutional animal care protocols (IACUC) and exclude human testing per regulatory prohibitions .

Q. Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Optimization :

- Temperature Control : Use jacketed reactors (±1°C accuracy) during critical steps (e.g., amination) .

- Purification : Recrystallize from ethanol/water (3:1) and monitor purity via HPLC after each step .

- Quality Control : Implement in-process checks (e.g., TLC at Rf = 0.4, silica gel GF₂₅₄, hexane/ethyl acetate 1:1) .

Eigenschaften

IUPAC Name |

2-(2-ethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSGSZWDSYFYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192705 | |

| Record name | 2-Ethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39590-27-7 | |

| Record name | 2-Ethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039590277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39590-27-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.